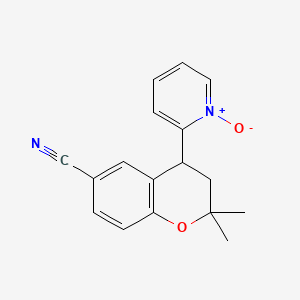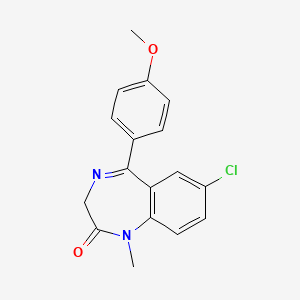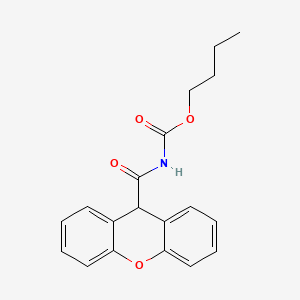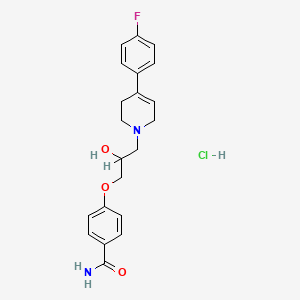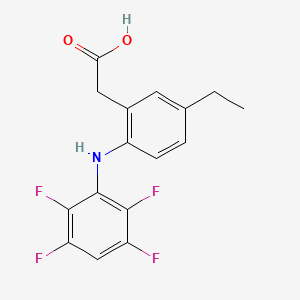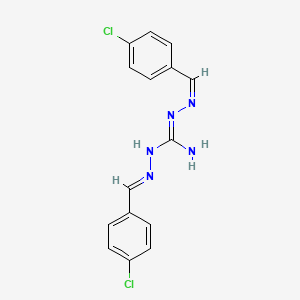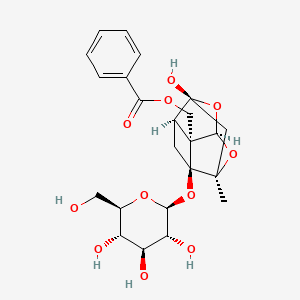
Paeoniflorin
Descripción general
Descripción
Synthesis Analysis
The biosynthesis pathway of paeoniflorin is still at the preliminary stage, and many scientific questions are yet to be answered . The primary objective of recent studies was to identify candidate genes involved in the biosynthesis of paeoniflorin and related monoterpenes .Molecular Structure Analysis
Paeoniflorin is a monoterpene glucoside, and its biosynthesis pathway can be divided into three stages . The universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized in the first stage .Chemical Reactions Analysis
The analysis of the paeoniflorin biosynthesis pathway is still at the preliminary stage, and many scientific questions are yet to be answered . At present, the most urgent task is the identification and functional analysis of key modification enzyme genes .Physical And Chemical Properties Analysis
Paeoniflorin is a chemical compound with the formula C23H28O11 . It is a monoterpene glycoside and is one of the major constituents of an herbal medicine derived from Paeonia lactiflora .Aplicaciones Científicas De Investigación
Anticancer Activities
- Scientific Field : Oncology
- Summary of Application : Paeoniflorin has shown promising anticancer activities on diverse tumors, including liver cancer, gastric cancer, breast cancer, lung cancer, pancreatic cancer, colorectal cancer, glioma, bladder cancer, and leukemia .
- Methods of Application : The anticancer activities of Paeoniflorin have been investigated both in vivo and in vitro .
- Results : The potential molecular mechanisms corresponding to the antitumor effects of Paeoniflorin might be related to the inhibition of tumor cell proliferation and neovascularization, induction of apoptosis, and inhibition of tumor invasion and metastasis .
Cardiovascular Protection
- Scientific Field : Cardiology
- Summary of Application : Paeoniflorin has been found to possess multiple pharmacological properties in the treatment of cardiovascular diseases (CVDs), making it a promising agent for the protection of the cardiovascular system .
- Methods of Application : Various relevant literatures were searched in PubMed, ScienceDirect, Google Scholar, and Web of Science .
- Results : Paeoniflorin can protect the cardiovascular system by regulating glucose and lipid metabolism, exerting anti-inflammatory, anti-oxidative stress, and anti-arteriosclerotic activities, improving cardiac function, and inhibiting cardiac remodeling .
Neuroprotection
- Scientific Field : Neurology
- Summary of Application : Paeoniflorin has been found to ameliorate learning and memory impairment induced by common carotid artery occlusion by inhibiting neuroinflammation in a cannabinoid receptor 2-dependent manner .
- Methods of Application : Paeoniflorin administration may improve learning and memory impairment by inhibiting neuroinflammation and oxidative stress, decreasing SOCS2 expression and tau phosphorylation, increasing IRS-1 activity, promoting Akt and GSK-3β phosphorylation, increasing cytochrome c oxidase activity, ATP synthesis, and synaptic density, and restoration of mitochondrial membrane potential .
- Results : Paeoniflorin has been reported to improve the learning ability of old Fischer 344 rats with no influence on the learning ability of the young group .
Anti-Inflammatory and Immune-Regulatory Effects
- Scientific Field : Immunology
- Summary of Application : Paeoniflorin, the active monoterpene compound in P. lactiflora, exhibits diverse biological activities, such as anti-inflammatory and immune-regulatory effects .
- Methods of Application : The study combined PacBio Iso-Seq and RNA-seq techniques to investigate three distinct tissues from two different P. lactiflora ecotypes with varying paeoniflorin contents .
- Results : Differentially expressed unigenes encoding cytochrome P450s, UDP-glucoronosyl and UDP-glucosyl transferases, and transcription factors, which might be associated with monoterpene diversity in P. lactiflora, were identified .
Inhibition of NF-κB Activity
- Scientific Field : Molecular Biology
- Summary of Application : Paeoniflorin has been reported to inhibit the activity of NF-κB and expression of NF-κB p65 through blocking phosphorylation of IκBa .
- Methods of Application : The study was conducted on human gastric cell SGC-7901 and Melanoma A375 .
- Results : The results showed that Paeoniflorin plays an effect on the proliferation of these cells .
Learning and Memory Improvement
- Scientific Field : Neurology
- Summary of Application : Paeoniflorin administration may ameliorate learning and memory impairment induced by common carotid artery occlusion by inhibiting neuroinflammation in a cannabinoid receptor 2-dependent manner .
- Methods of Application : Paeoniflorin-triggered activation of cannabinoid receptor 2 induces activation of PI3K-Akt signaling and inhibition of mTOR-NF-κB signaling, thereby improving learning and memory impairment induced by carotid artery occlusion .
- Results : Paeoniflorin has been reported to improve the learning ability of old Fischer 344 rats with no influence on the learning ability of the young group .
Pain Relief and Inflammation Reduction
- Scientific Field : Pharmacology
- Summary of Application : Paeoniflorin holds prominence in traditional Chinese medicine due to its therapeutic applications in pain relief, inflammation reduction, and immune disorder treatment .
- Methods of Application : The study combined PacBio Iso-Seq and RNA-seq techniques to investigate three distinct tissues from two different P. lactiflora ecotypes with varying paeoniflorin contents .
- Results : Differentially expressed unigenes encoding cytochrome P450s, UDP-glucoronosyl and UDP-glucosyl transferases, and transcription factors, which might be associated with monoterpene diversity in P. lactiflora, were identified .
Restraint of IRE1α/NF-κB Pathway
- Scientific Field : Molecular Biology
- Summary of Application : Paeoniflorin has been reported to be able to restrain the inositol enzyme 1alpha (IRE1α)/NF-κB pathway, eventually diminishing vascular inflammation related to endoplasmic reticulum stress and subsequently reducing endothelial dysfunction .
- Methods of Application : The study was conducted on human gastric cell SGC-7901 and Melanoma A375 .
- Results : The results showed that Paeoniflorin plays an effect on the proliferation of these cells .
Propiedades
IUPAC Name |
[(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRGDOXKVOZESV-WRJNSLSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042648 | |
| Record name | Paeoniflorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Peoniflorin | |
CAS RN |
23180-57-6 | |
| Record name | Paeoniflorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23180-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peoniflorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023180576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peoniflorin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Paeoniflorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEONIFLORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21AIQ4EV64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



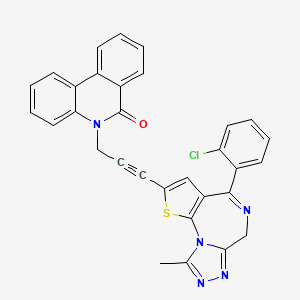
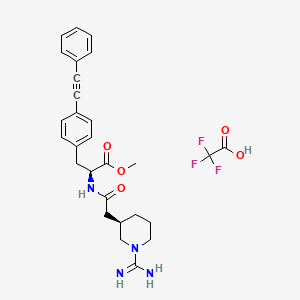
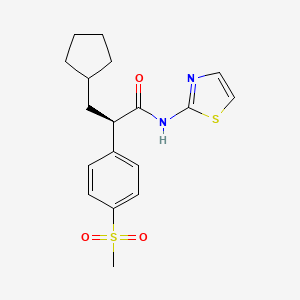
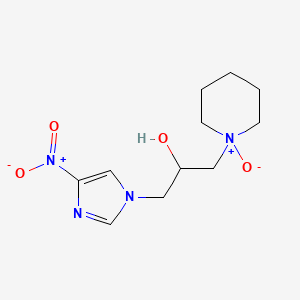
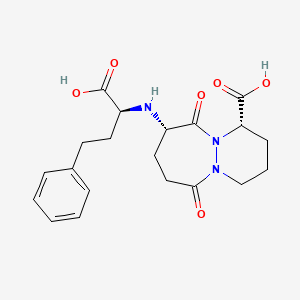
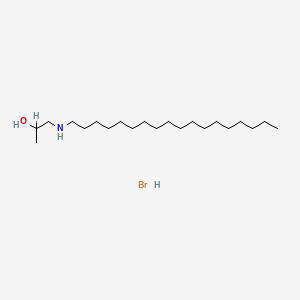
![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1679481.png)
